molecular formula C22H12BrFN4O2 B2903170 3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901230-33-9

3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2903170
CAS RN: 901230-33-9
M. Wt: 463.266
InChI Key: FNKBPYPPIJUPRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinoline derivative, which is a type of heterocyclic compound. Quinolines are found in many natural products and exhibit remarkable activities as antimalarial, antibiotic, anti-tuberculosis, anticancer, and anti-HIV agents . The presence of bromo, fluoro, and nitrophenyl groups might influence the compound’s reactivity and biological activity.


Synthesis Analysis

While specific synthesis methods for this compound were not found, quinoline derivatives can be synthesized through various methods. For instance, a series of quinolone-based heterocyclic derivatives were synthesized and their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria were evaluated .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by spectroscopic analysis including NMR, FT-IR, and mass techniques .


Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. For example, a novel substrate directed multicomponent reaction for the syntheses of tetrahydro-spiro [pyrazolo [4,3-f]quinoline]-8,5′-pyrimidines and tetrahydro-pyrazolo [4,3-f]pyrimido [4,5-b]quinolines via selective multiple C–C bond formation under metal-free conditions has been reported .

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is not fully understood. However, it has been reported to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been shown to interfere with the replication of certain viruses.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the replication of certain viruses. Additionally, this compound has been shown to bind to metal ions in biological systems and exhibit fluorescence, making it a useful tool for detecting metal ions in cells and tissues.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline in lab experiments is its potential as a therapeutic agent for cancer, inflammation, and viral infections. Additionally, its fluorescence properties make it a useful tool for detecting metal ions in biological systems. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline. One direction is to further investigate its anti-cancer activity and its potential as a therapeutic agent for cancer. Another direction is to study its anti-inflammatory and anti-viral properties in more detail. Additionally, further research can be conducted to explore its fluorescence properties and its potential as a tool for detecting metal ions in biological systems. Finally, more studies can be conducted to evaluate its toxicity and potential side effects in order to determine its safety for use in humans.

Synthesis Methods

The synthesis of 3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline has been reported in the literature. The synthesis involves the reaction of 3-bromoaniline, 3-nitrobenzaldehyde, and 2-fluoroacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or dimethylformamide at a high temperature for several hours. The resulting product is then purified by column chromatography to obtain a pure compound.

Scientific Research Applications

3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline has potential applications in various scientific research fields. It has been reported to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory and anti-viral properties. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12BrFN4O2/c23-14-5-1-4-13(10-14)20-18-12-25-21-17(8-3-9-19(21)24)22(18)27(26-20)15-6-2-7-16(11-15)28(29)30/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKBPYPPIJUPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.